molecular formula C20H17NO B3870970 4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B3870970
M. Wt: 287.4 g/mol
InChI Key: IPDGODVHXSHXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a methyl group and a quinoline structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific conditions, such as temperature and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the synthesis process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of dihydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical reactions.

Biology: In biological research, 4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: The compound has been studied for its pharmacological properties, including its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate biological pathways makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties allow for the creation of materials with specific characteristics and applications.

Mechanism of Action

The mechanism by which 4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinoline: A basic structure similar to the quinoline core of the compound.

  • 4-Methylphenol: A simpler aromatic compound with a methyl group on the benzene ring.

  • Dihydroquinoline: A reduced form of quinoline with similar biological activities.

Uniqueness: 4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its specific structural features and potential applications. Its combination of a methyl group and a quinoline structure provides unique chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-13-6-8-15(9-7-13)18-12-19(22)21-20-16-5-3-2-4-14(16)10-11-17(18)20/h2-11,18H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDGODVHXSHXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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